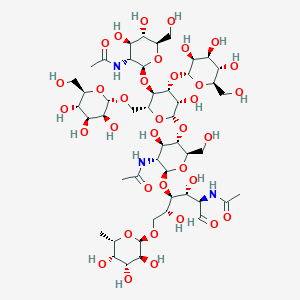
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol, also known as DTE, is a chemical compound that has been widely used in scientific research. It is a derivative of the triazine family and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol is not well understood. However, it has been shown to interact with metal ions, such as copper and zinc, and to form complexes with them. These complexes have been studied for their potential applications in catalysis and sensing.
Effets Biochimiques Et Physiologiques
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and to be biocompatible. This makes it a promising candidate for biomedical applications, such as drug delivery and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity. It is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has some limitations. It is not very soluble in water, which can limit its use in aqueous systems. It is also relatively expensive compared to other chemicals.
Orientations Futures
There are several future directions for the use of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol in scientific research. One direction is the development of new metal-organic frameworks and porous organic polymers using 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol as a building block. These materials have potential applications in gas storage, separation, and catalysis. Another direction is the study of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol complexes with metal ions for their potential applications in sensing and catalysis. Finally, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol could be further studied for its biomedical applications, such as drug delivery and tissue engineering.
Conclusion
In conclusion, 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol is a chemical compound that has been widely used in scientific research. It has been synthesized through various methods and has unique properties that make it suitable for a variety of applications. 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has been used as a ligand in metal-organic frameworks, a building block in porous organic polymers, and as a candidate for biomedical applications. Further research is needed to fully understand the mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol and to explore its potential applications in various fields.
Méthodes De Synthèse
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol can be synthesized through various methods, including the reaction of cyanuric chloride with ethylenediamine, followed by hydrolysis. Another method involves the reaction of cyanuric chloride with ethanolamine in the presence of a base. The yield of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol from these methods is generally high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has been widely used in scientific research due to its unique properties. It has been used as a ligand in metal-organic frameworks, which are materials that have potential applications in gas storage, separation, and catalysis. 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol has also been used as a building block in the synthesis of porous organic polymers, which have potential applications in gas storage, separation, and sensing.
Propriétés
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-4-8-3(1-2-11)9-5(7)10-4/h11H,1-2H2,(H4,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHPLOAYWREBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=NC(=NC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)


